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Compound of Interest

Compound Name: 6-lodoquinazolin-4-one

Cat. No.: B131393

This guide provides an in-depth technical overview of the crystal structure analysis of 6-
iodoquinazolin-4-one derivatives, compounds of significant interest in medicinal chemistry
and drug development. Quinazolin-4-ones are a class of heterocyclic compounds possessing a
wide spectrum of biological activities, including anticonvulsant, anticancer, antibacterial, and
anti-inflammatory properties. The introduction of an iodine atom at the 6-position can
significantly influence the molecule's lipophilicity and binding interactions, making these
derivatives particularly relevant for therapeutic applications.

This document details the crystallographic data, experimental protocols for synthesis and
analysis, and the biological context for researchers, scientists, and drug development
professionals.

Crystal Structure of 6-iodo-3-phenyl-2-
propylquinazolin-4(3H)-one

A prime example for understanding the structural characteristics of this class is the single-
crystal X-ray analysis of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one. The crystallographic
data provides precise insights into the three-dimensional arrangement of the molecule.

Data Presentation

The quantitative data from the crystal structure determination of C17H1sIN20 is summarized
below.
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Parameter Value
Empirical Formula C17H15IN20
Formula Weight 390.22 g/mol
Crystal System Monoclinic
Space Group Cc2

Unit Cell Dimensions

a =23.6958(12) A

b =5.5334(2) A

c=15.9712(9) A

B = 132.329(3)°

Volume 1548.16(13) A3

z 4

Temperature 296(2) K
Wavelength 0.71073 A (Mo Ko)

Final R indices [I>20(])]

Rgt(F) = 0.046, wRref(F2) = 0.093

Molecular and Crystal Structure Description

The asymmetric unit of the title compound contains one independent molecule. The core

quinazolin-4(3H)-one ring system is nearly planar. A key structural feature is the spatial

relationship between the rings; the quinazolin-4(3H)-one ring system and the phenyl ring at the

3-position are almost perpendicular to each other, with a dihedral angle of 88.81°.

The crystal packing is stabilized by non-classical intermolecular hydrogen bonds. Specifically,
C13—H13A:--01 and C15—H15A.--0O1 interactions link the molecules into a stable three-

dimensional supramolecular architecture.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The

following sections outline the protocols for the synthesis and crystallographic analysis of 6-
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iodo-3-phenyl-2-propylquinazolin-4(3H)-one.

Synthesis Protocol

The synthesis of the title compound was achieved via the following procedure.

Reactants: A mixture of 6-iodo-2-propyl-4H-benzo[d]oxazin-4-one (3 mmol, 945 mg) and
aniline (3.25 mmol, 303 mg) is prepared.

e Solvent: 15 mL of dry pyridine is added to the reactant mixture.
¢ Reaction Condition: The mixture is heated under reflux for 16 hours.

o Work-up: After cooling the reaction mixture to room temperature, the solvent (pyridine) is
removed under reduced pressure.

 Purification: The resulting residue is stirred with an ice-containing 10% hydrochloric acid
solution. The solid precipitate is collected by filtration, washed thoroughly with water, and
dried.

o Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization
from ethanol.
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Diagram 1: Experimental Workflow for Crystal Structure Analysis
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Diagram 1: Workflow from synthesis to crystal structure determination.
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Single-Crystal X-ray Diffraction Protocol

The determination of the atomic and molecular structure of the compound was performed using
single-crystal X-ray diffraction.

o Crystal Selection: A suitable single crystal of the compound with dimensions approximately
0.54 x 0.15 x 0.09 mm is selected and mounted.

o Diffractometer: Data is collected on a Bruker APEX-II CCD diffractometer.
o X-ray Source: Graphite-monochromated Mo Ka radiation (A = 0.71073 A) is used.

o Data Collection: The data is collected at a temperature of 296(2) K using a series of ¢ and w
scans.

e Structure Solution and Refinement:

[¢]

The structure is solved using intrinsic phasing methods with the SHELXT software.

[¢]

Refinement is carried out by full-matrix least-squares on F2 using the SHELXL software.

[e]

All non-hydrogen atoms are refined anisotropically.

o

Hydrogen atoms are positioned geometrically and refined using a riding model.

Biological Significance and Potential Signaling
Pathways

Derivatives of 6-iodoquinazolin-4-one are of high interest due to their diverse biological
activities. The quinazolinone scaffold is a "privileged structure” in medicinal chemistry, known to
interact with a variety of biological targets.

e Anticonvulsant Activity: Methaqualone, a well-known anticonvulsant, is a quinazolinone
derivative. Research into new analogues, including 6-iodo derivatives, aims to develop
compounds with improved efficacy and safety profiles.

o Antimicrobial Activity: Studies have demonstrated that various 6-iodoquinazolin-4-one
derivatives exhibit potent antibacterial and antifungal activities against a range of pathogenic
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microorganisms.

o Anticancer Activity: A significant area of research focuses on quinazolinone derivatives as
anticancer agents. One of the primary mechanisms is the inhibition of protein kinases, which
are crucial for cell signaling and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Many quinazolinone-based compounds have been developed as potent and selective inhibitors
of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key member of
the ErbB family of receptors, and its aberrant signaling is a hallmark of many cancers.
Overexpression or mutation of EGFR can lead to uncontrolled cell division and tumor growth.

The general mechanism of action for quinazolinone-based EGFR inhibitors involves
competitive binding at the ATP-binding site within the kinase domain of the receptor. This
prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the
activation of downstream pro-survival signaling pathways.
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Diagram 2: Simplified EGFR Signaling Pathway Inhibition
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Diagram 2: Inhibition of the EGFR pathway by quinazolinone derivatives.
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Conclusion

The crystal structure analysis of 6-iodoquinazolin-4-one derivatives provides invaluable, high-
resolution data that is fundamental to understanding their chemical properties and biological
activities. The detailed structural information, including bond lengths, angles, and
intermolecular interactions, serves as a robust foundation for structure-activity relationship
(SAR) studies. By correlating these structural features with biological data, such as enzyme
inhibition or cellular activity, researchers can rationally design next-generation compounds with
enhanced potency, selectivity, and improved pharmacokinetic profiles. The synthesis and
analysis protocols outlined in this guide offer a clear framework for the continued exploration of
this promising class of therapeutic agents.

« To cite this document: BenchChem. [Crystal Structure Analysis of 6-lodoquinazolin-4-one
Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131393#crystal-structure-analysis-of-6-
iodoquinazolin-4-one-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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